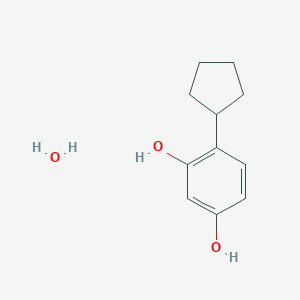
4-Cyclopentylresorcinol monohydrate
货号 B8659495
分子量: 196.24 g/mol
InChI 键: WLWRASODMDBNFC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US07338979B2
Procedure details


To a N2 purged pressure reactor is charged resorcinol (44.0 g, 0.40 mol), cyclopentanol (44 mL, 0.49 mol) and 85% aqueous H3PO4 (55 mL, 0.80 mol). The slurry is heated to 95-120° C. for 6-18 hours. The pink reaction mixture is cooled to ˜70° C. and diluted with water (50 mL) and toluene (200 mL). The layers are allowed to separate at 60±5° C. The bottom orange aqueous layer is cut away. The remaining pink organic layer is extracted with 2×50 mL water at 60±5° C. and then stirred with carbon (5 g) at 60±5° C. for 1-2 hours. The slurry is filtered hot through Supercel, rinsing the cake with hot toluene (50 mL). The orange filtrate is diluted with 5 mL water and allowed to cool to ˜30° C. at which time the product crystallizes. The slurry is cooled to 0-5° C. and the product collected, washed with cold toluene (40 mL) and pulled dry on the funnel to afford 41 g of 4-cyclopentyl resorcinol monohydrate as a white to pale pink solid (≧98% area by HPLC). The material can be recrystallized if desired from hot toluene (5 mL/g) and carbon (10% by weight) filtering through Supercel and/or silica gel to the Form I polymorph of 4-cyclopentyl resorcinol afford as a white solid (≧99.7% by HPLC).





Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH:9]1(O)[CH2:13][CH2:12][CH2:11][CH2:10]1.OP(O)(O)=O>O.C1(C)C=CC=CC=1>[OH2:2].[CH:9]1([C:6]2[CH:7]=[CH:8][C:1]([OH:2])=[CH:3][C:4]=2[OH:5])[CH2:13][CH2:12][CH2:11][CH2:10]1 |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
44 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
|
Name
|
|
|
Quantity
|
44 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)O
|
|
Name
|
|
|
Quantity
|
55 mL
|
|
Type
|
reactant
|
|
Smiles
|
OP(=O)(O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
107.5 (± 12.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred with carbon (5 g) at 60±5° C. for 1-2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a N2 purged pressure reactor
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The pink reaction mixture is cooled to ˜70° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate at 60±5° C
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The remaining pink organic layer is extracted with 2×50 mL water at 60±5° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The slurry is filtered hot through Supercel
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsing the cake with hot toluene (50 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The orange filtrate is diluted with 5 mL water
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to ˜30° C. at which time the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallizes
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The slurry is cooled to 0-5° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold toluene (40 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
pulled dry on the funnel
|
Outcomes


Product
Details
Reaction Time |
1.5 (± 0.5) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O.C1(CCCC1)C1=C(C=C(O)C=C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 41 g | |
| YIELD: CALCULATEDPERCENTYIELD | 104.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
